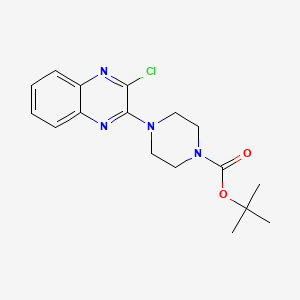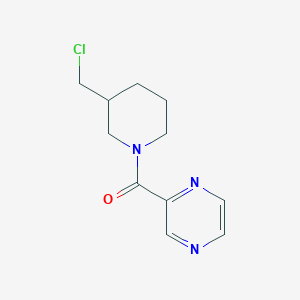
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups (1,2-benzenediol) and a pyrrolidine ring attached via an ethyl chain at the 4-position . It is also known by its systematic name, 4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-pyrrolidineethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as pyridine. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in this synthesis include acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives .
Applications De Recherche Scientifique
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity . The pyrrolidine ring can interact with receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the pyrrolidine ring.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups on the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
Propriétés
Numéro CAS |
596810-83-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-6-4-9(8-12(11)15)3-5-10-2-1-7-13-10/h4,6,8,10,13-15H,1-3,5,7H2 |
Clé InChI |
VKCKPCZQIRUOCJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
SMILES canonique |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1501055.png)

